molecular formula C16H25BrO B1624974 10-Phenoxydecyl bromide CAS No. 2033-87-6

10-Phenoxydecyl bromide

Cat. No.: B1624974
CAS No.: 2033-87-6
M. Wt: 313.27 g/mol
InChI Key: MOVSYEFBMVBKHT-UHFFFAOYSA-N
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Description

10-Phenoxydecyl bromide is an organic compound with the molecular formula C16H25BrO. It is characterized by a phenoxy group attached to a decyl chain, which is further bonded to a bromine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 10-Phenoxydecyl bromide can be synthesized through the reaction of 10-phenoxydecanol with hydrobromic acid (HBr) or phosphorus tribromide (PBr3). The reaction typically involves heating the alcohol with the brominating agent under reflux conditions to facilitate the substitution of the hydroxyl group with a bromine atom .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and concentration, can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 10-Phenoxydecyl bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can react with various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding substituted products .

Common Reagents and Conditions:

    Amines: Reacting with primary or secondary amines under mild heating conditions to form amine derivatives.

    Thiols: Reacting with thiols in the presence of a base to form thioethers.

    Alkoxides: Reacting with alkoxides to form ethers.

Major Products Formed: The major products formed from these reactions include amine derivatives, thioethers, and ethers, depending on the nucleophile used in the substitution reaction .

Mechanism of Action

The mechanism of action of 10-Phenoxydecyl bromide involves its ability to undergo nucleophilic substitution reactions. The bromine atom, being a good leaving group, facilitates the formation of a reactive intermediate that can interact with various nucleophiles. This property makes it useful in modifying other molecules and creating new compounds with desired functionalities .

Comparison with Similar Compounds

Uniqueness: 10-Phenoxydecyl bromide is unique due to the specific reactivity of the bromine atom, which offers a balance between reactivity and stability. Bromine is more reactive than chlorine but less reactive than iodine, making it suitable for a wide range of chemical transformations .

Biological Activity

10-Phenoxydecyl bromide is a compound of interest due to its potential biological activities, particularly in the context of mitochondrial function and cellular bioenergetics. This article explores the biological effects, mechanisms of action, and potential therapeutic applications of this compound based on current research findings.

Chemical Structure and Properties

This compound is characterized by its phenoxy group attached to a decyl chain, making it lipophilic and capable of penetrating biological membranes. Its structure allows it to interact with various cellular components, especially mitochondria, which are crucial for energy production and apoptosis regulation.

Research indicates that this compound acts as a hydrogen sulfide (H₂S) donor, which has been shown to have protective effects against oxidative stress in cells. The compound enhances mitochondrial bioenergetics by stimulating electron transport and improving ATP synthesis at lower concentrations while exhibiting inhibitory effects at higher concentrations. This dual action highlights the compound's pharmacological bell-shaped response curve.

Key Findings:

  • Mitochondrial Protection : this compound has been shown to protect mitochondrial DNA from oxidative damage induced by glucose oxidase, suggesting its role as an antioxidant.
  • Cell Viability : In vitro studies demonstrated that pretreatment with this compound significantly improved cell viability under oxidative stress conditions.
  • Reactive Oxygen Species (ROS) Modulation : The compound modulates ROS production, reducing oxidative stress markers in treated cells.

Research Studies and Data

A comprehensive analysis of studies involving this compound reveals its promising biological activities:

StudyFindings
Khan et al. (2024)Demonstrated the antioxidant properties and cytoprotective effects against oxidative stress in endothelial cells.
Trionnaire et al. (2024)Evaluated the synthesis and functional activity of this compound as a mitochondria-targeted H₂S donor, showing enhanced cellular bioenergetics.
AP39 Study (2014)Reported concentration-dependent effects on mitochondrial activity, with protective outcomes against oxidative damage at specific dosages.

Case Studies

  • Endothelial Cell Model :
    • Objective : To assess the protective effects of this compound on bEnd.3 murine microvascular endothelial cells.
    • Methodology : Cells were treated with varying concentrations of the compound before exposure to oxidative stress.
    • Results : Treatment significantly reduced ROS levels and improved mitochondrial function compared to untreated controls.
  • Neuroblastoma Cell Line Study :
    • Objective : To investigate the cytotoxic effects of this compound in SH-SY5Y neuroblastoma cells.
    • Methodology : Cell viability was measured using the alamar blue assay after treatment with different concentrations.
    • Results : The study revealed a clear structure-toxicity relationship, indicating that specific modifications in the compound's structure could enhance its therapeutic potential.

Properties

IUPAC Name

10-bromodecoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BrO/c17-14-10-5-3-1-2-4-6-11-15-18-16-12-8-7-9-13-16/h7-9,12-13H,1-6,10-11,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVSYEFBMVBKHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20443233
Record name [(10-Bromodecyl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2033-87-6
Record name [(10-Bromodecyl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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